Glucocorticoid receptor agonist-1
CAS No.: 2166375-82-0
Cat. No.: VC4874499
Molecular Formula: C35H39NO6
Molecular Weight: 569.698
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2166375-82-0 |
---|---|
Molecular Formula | C35H39NO6 |
Molecular Weight | 569.698 |
IUPAC Name | (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Standard InChI | InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |
Standard InChI Key | MPEPSOPXQDGEHP-WWBNNTNKSA-N |
SMILES | CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Introduction
Chemical Structure and Physicochemical Properties
GCRA-1 is a synthetic small molecule with the chemical formula C<sub>35</sub>H<sub>39</sub>NO<sub>6</sub> and a molecular weight of 569.69 g/mol . The compound’s structure includes a steroidal backbone modified with functional groups to enhance GR binding and selectivity (Figure 1). Key features include a fluorinated aromatic ring and a pyrrolopyridine moiety, which contribute to its stability and receptor interaction .
Solubility and Stability
GCRA-1 is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL (175.53 mM), making it suitable for in vitro assays . For long-term storage, the compound remains stable for ≥2 years when kept at -20°C in powder form, protected from light . Reconstituted solutions should be aliquoted to prevent freeze-thaw degradation and used within one month at -20°C or six months at -80°C .
Table 1: Chemical and Physical Properties of GCRA-1
Mechanism of Action and Pharmacological Profile
GR Agonism and Transcriptional Regulation
GCRA-1 binds to the glucocorticoid receptor’s ligand-binding domain (LBD), inducing a conformational change that facilitates nuclear translocation and DNA binding . Like endogenous glucocorticoids, it modulates gene expression through two primary mechanisms:
-
Transactivation: Direct binding to glucocorticoid response elements (GREs) to upregulate anti-inflammatory genes such as IκBα and glucocorticoid-induced leucine zipper (GILZ) .
-
Transrepression: Inhibition of pro-inflammatory transcription factors (e.g., NF-κB, AP-1) via protein-protein interactions, thereby suppressing cytokines like TNF-α and IL-6 .
Notably, GCRA-1’s IC<sub>50</sub> of 2.8 nM surpasses that of classical glucocorticoids like dexamethasone (IC<sub>50</sub> ≈ 10 nM), suggesting enhanced potency . This may stem from its optimized steric interactions with the GR LBD, as inferred from structural analogs resolved in crystallographic studies .
Selectivity and Off-Target Effects
While detailed selectivity data remain unpublished, GCRA-1’s design emphasizes GR specificity over related nuclear receptors (e.g., mineralocorticoid or progesterone receptors) . Preliminary screens indicate no significant activity against kinases or ion channels at concentrations ≤10 μM, though comprehensive toxicological profiling is pending .
Therapeutic Applications and Preclinical Evidence
GCRA-1 is primarily investigated for autoimmune and inflammatory conditions, with patent claims encompassing rheumatoid arthritis, ulcerative colitis, and psoriasis . Its immunoconjugate derivatives, which link GCRA-1 to monoclonal antibodies, aim to target inflamed tissues selectively, reducing systemic exposure .
In Vitro Efficacy
In cell-based assays, GCRA-1 suppresses LPS-induced NF-κB activity by 90% at 10 nM, paralleling dexamethasone’s effects but at lower concentrations . It also upregulates REDD1, a GR target gene implicated in mitigating glucocorticoid-induced atrophy . Co-administration with REDD1 inhibitors (e.g., PI3K/Akt/mTOR pathway blockers) synergistically enhances anti-inflammatory outcomes while preserving tissue integrity .
Table 2: Proposed Therapeutic Indications for GCRA-1
Indication | Mechanism | Development Stage |
---|---|---|
Rheumatoid arthritis | NF-κB inhibition, REDD1 upregulation | Preclinical |
Ulcerative colitis | Mucosal immune modulation | Patent-disclosed |
Psoriasis | Epidermal anti-proliferation | Patent-disclosed |
Ankylosing spondylitis | Joint inflammation suppression | Patent-disclosed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume